An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)quinoline (CAS: 83183-56-6)
An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)quinoline (CAS: 83183-56-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-7-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles.
Core Compound Profile
2-Chloro-7-(trifluoromethyl)quinoline, with the Chemical Abstracts Service (CAS) number 83183-56-6, is a substituted quinoline featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position.[1] This unique substitution pattern imparts specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group, a common bioisostere for a chlorine atom, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-7-(trifluoromethyl)quinoline is presented in the table below. Please note that some of these values are predicted due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| CAS Number | 83183-56-6 | [1] |
| Molecular Formula | C₁₀H₅ClF₃N | [1] |
| Molecular Weight | 231.60 g/mol | [1] |
| Appearance | Yellow solid | |
| Boiling Point (Predicted) | 275.4 ± 35.0 °C | |
| pKa (Predicted) | -2.06 ± 0.50 | [1] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [4] |
Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline
The synthesis of 2-Chloro-7-(trifluoromethyl)quinoline can be strategically approached in a two-stage process: first, the construction of the quinoline core, followed by chlorination. A common and effective method for quinoline synthesis is the Gould-Jacobs reaction.[4][5]
Stage 1: Gould-Jacobs Synthesis of 7-(Trifluoromethyl)-4-hydroxyquinoline
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4][5] In this case, the starting aniline would be 3-(trifluoromethyl)aniline.
Reaction Pathway:
Caption: General workflow for the Gould-Jacobs synthesis of the quinoline core.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Step 2: Thermal Cyclization: In a high-boiling point solvent such as Dowtherm A, heat the intermediate from Step 1 to approximately 250 °C. Maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC). Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. Filter the solid and wash with cold solvent.
-
Step 3: Hydrolysis and Decarboxylation: Suspend the crude 7-(trifluoromethyl)-4-hydroxy-3-carboethoxyquinoline in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours. Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. Filter the solid, wash with water, and dry. Heat the dried solid above its melting point until the evolution of CO₂ ceases to yield 7-(trifluoromethyl)-4-hydroxyquinoline.
Stage 2: Chlorination of 7-(Trifluoromethyl)-4-hydroxyquinoline
The hydroxyl group at the 4-position can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). A more potent method involves the chlorination of the corresponding quinolin-2(1H)-one. The synthesis of 2-chloroquinolines often proceeds from the corresponding quinolin-2(1H)-one, which can be prepared through various synthetic routes. The quinolin-2(1H)-one is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid to yield the desired 2-chloroquinoline.[1]
Reaction Pathway:
Caption: Chlorination of the quinolinone to the final product.
Detailed Experimental Protocol (General Procedure):
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Chloro-7-(trifluoromethyl)quinoline.
Reactivity and Derivatization
The chemical reactivity of 2-Chloro-7-(trifluoromethyl)quinoline is primarily dictated by the chloro substituent at the 2-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.
The electron-withdrawing nature of the nitrogen atom in the quinoline ring, compounded by the trifluoromethyl group, activates the chloro group towards nucleophilic attack. This makes 2-Chloro-7-(trifluoromethyl)quinoline a versatile precursor for a variety of derivatives.
Nucleophilic Substitution Reactions
Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.
Reaction Pathway:
Caption: General scheme for nucleophilic substitution on 2-Chloro-7-(trifluoromethyl)quinoline.
Exemplary Protocol: Synthesis of a 2-Amino-7-(trifluoromethyl)quinoline Derivative
-
Dissolve 2-Chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Add the desired primary or secondary amine (1.1 - 2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to the solution.
-
Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.
Applications in Research and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[6] The incorporation of a trifluoromethyl group often enhances the pharmacological properties of these molecules.[2][3] Consequently, 2-Chloro-7-(trifluoromethyl)quinoline serves as a valuable starting material for the synthesis of novel drug candidates.
While specific drugs derived directly from 2-Chloro-7-(trifluoromethyl)quinoline are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, trifluoromethyl-substituted quinolines have been investigated as potential antimalarial and anticancer agents.[7] The ability to readily introduce diverse substituents at the 2-position through nucleophilic substitution makes this compound an attractive platform for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-7-(trifluoromethyl)quinoline. It is advisable to handle the compound in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10]
Spectroscopic Characterization
Definitive structural elucidation of 2-Chloro-7-(trifluoromethyl)quinoline and its derivatives relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the chlorine and nitrogen atoms will also show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.
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